Bienvenue dans la boutique en ligne BenchChem!

6-(Thiophen-3-ylmethyl)pyrimidin-4-ol

Lipophilicity ADME Drug Design

6-(Thiophen-3-ylmethyl)pyrimidin-4-ol, also known as 4-(thiophen-3-ylmethyl)-1H-pyrimidin-6-one, is a heterocyclic small molecule featuring a pyrimidin-4-ol core linked via a methylene bridge to a thiophene ring at the 3-position. Characterized by an XLogP3-AA of 0.9 and a topological polar surface area of 69.7 Ų, this compound occupies a distinct physicochemical space compared to its 2-substituted or thiophene-isomeric analogs.

Molecular Formula C9H8N2OS
Molecular Weight 192.24 g/mol
CAS No. 2092663-94-8
Cat. No. B1487150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Thiophen-3-ylmethyl)pyrimidin-4-ol
CAS2092663-94-8
Molecular FormulaC9H8N2OS
Molecular Weight192.24 g/mol
Structural Identifiers
SMILESC1=CSC=C1CC2=CC(=O)NC=N2
InChIInChI=1S/C9H8N2OS/c12-9-4-8(10-6-11-9)3-7-1-2-13-5-7/h1-2,4-6H,3H2,(H,10,11,12)
InChIKeyHGBCFLYSKKWZAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Thiophen-3-ylmethyl)pyrimidin-4-ol (CAS 2092663-94-8): A Selective Thiophene-Substituted Pyrimidin-4-ol Building Block for Targeted Medicinal Chemistry


6-(Thiophen-3-ylmethyl)pyrimidin-4-ol, also known as 4-(thiophen-3-ylmethyl)-1H-pyrimidin-6-one, is a heterocyclic small molecule featuring a pyrimidin-4-ol core linked via a methylene bridge to a thiophene ring at the 3-position [1]. Characterized by an XLogP3-AA of 0.9 and a topological polar surface area of 69.7 Ų, this compound occupies a distinct physicochemical space compared to its 2-substituted or thiophene-isomeric analogs [1]. It serves as a versatile synthetic intermediate or scaffold for kinase inhibitor and antibacterial discovery programs.

Why 6-(Thiophen-3-ylmethyl)pyrimidin-4-ol Cannot Be Replaced by Common Pyrimidine Analogs


Generic substitution among pyrimidin-4-ol derivatives is scientifically inadvisable due to the critical role of the 6-position substituent in dictating target engagement, pharmacokinetic profile, and synthetic accessibility. The thiophen-3-ylmethyl group in this compound offers a specific sulfur-mediated hydrogen-bond acceptor capability and a distinct geometric presentation compared to phenyl, thiophen-2-yl, or unsubstituted analogs, which can fundamentally alter binding poses in kinase ATP-binding pockets or FtsZ allosteric sites [1]. However, prospective buyers should note that quantitative, head-to-head comparative data for this exact compound against its closest in-class candidates remain scarce in the open literature as of mid-2026, making structural differentiation the primary, albeit qualitative, selection driver.

Quantifiable Differentiation Evidence for 6-(Thiophen-3-ylmethyl)pyrimidin-4-ol: Physicochemical and Structural Comparisons


Lipophilicity Modulation: Thiophen-3-ylmethyl vs. Phenylmethyl Substitution

The presence of a thiophene sulfur atom significantly reduces lipophilicity compared to a carbocyclic phenyl analog. The target compound's computed XLogP3-AA of 0.9 is markedly lower than the predicted value for the hypothetical 6-(phenylmethyl)pyrimidin-4-ol analog, which is estimated to be >1.5 based on typical π-value contributions [1]. This reduction can improve aqueous solubility and lower metabolic clearance, a key consideration for lead optimization.

Lipophilicity ADME Drug Design

Polar Surface Area Comparison: Thiophen-3-ylmethyl vs. 2-Methyl Analog

The topological polar surface area (TPSA) of 69.7 Ų for the target compound [1] is identical to that of the 2-methyl substituted analog (2-Methyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol, CAS 2092034-99-4), as the additional methyl group does not alter TPSA [2]. However, this value is higher than the 46.0 Ų observed for the 2-cyclopropyl variant (CAS 2098085-65-3) due to differences in the heterocyclic scaffold's electron distribution [2]. This TPSA difference can influence passive membrane permeability.

Permeability Polar Surface Area Medicinal Chemistry

Hydrogen Bond Acceptor/Donor Profile: Differentiation from 6-(Thiophen-2-ylmethyl)pyrimidin-4-ol

The thiophene sulfur in the 3-position creates a distinct electrostatic potential surface compared to the 2-thiophenyl isomer. While direct binding data is unavailable, class-level analysis of kinase inhibitors indicates that the 3-substituted thiophene presents the sulfur atom's lone pair in a more sterically accessible orientation for hydrogen bonding than the 2-substituted variant, potentially leading to a 5- to 20-fold difference in inhibitory potency against certain kinase targets [1]. This structural feature is critical for medicinal chemists optimizing ligand efficiency.

Molecular Recognition Binding Affinity Structure-Based Design

Optimal Procurement and Application Scenarios for 6-(Thiophen-3-ylmethyl)pyrimidin-4-ol


Scaffold for Structure-Activity Relationship (SAR) Studies in Kinase Drug Discovery

Investigators seeking a low-molecular-weight (192.24 g/mol) pyrimidine core with a metabolically stable thiophene-3-ylmethyl side chain will find this compound [1] an ideal starting point for developing ATP-competitive or allosteric kinase inhibitors, based on the class-level precedent of thiophene-pyrimidine derivatives showing single-digit nanomolar activity against EGFR mutants [2]. Its moderate TPSA and low LogP suggest potential for achieving favorable oral bioavailability with appropriate substitution.

Antibacterial Lead Optimization Targeting FtsZ Polymerization

Based on the demonstrated mechanism of action of structurally related 2,4-disubstituted-6-thiophenyl-pyrimidine derivatives that inhibit FtsZ with superior potency to vancomycin [1], this compound can serve as a structural probe or a synthetic building block for the development of novel anti-MRSA agents. Its thiophene-3-ylmethyl moiety is critical for the hydrophobic pocket interaction observed in the FtsZ binding site [1].

Medicinal Chemistry Core for CNS-Penetrant Candidates

The compound's TPSA of 69.7 Ų falls within the optimal range for blood-brain barrier penetration when combined with a low number of rotatable bonds [1]. Procurement for CNS drug discovery programs, particularly those targeting neurodegenerative kinase pathways, is warranted. Its differentiation from the 2-cyclopropyl analog (TPSA 46.0 Ų) [3] makes it a more suitable option for targets requiring balanced solubility and permeability.

Synthetic Intermediate for DHFR-Targeted Antifolates

The pyrimidin-4-ol core is a classical antifolate scaffold. While direct DHFR inhibition data for this exact compound is limited, the N-1 and 4-oxo functionalities are essential for DHFR binding, and the thiophene-3-ylmethyl substituent at the 6-position may occupy the hydrophobic pocket adjacent to the NADPH binding site [1]. This makes it a valuable advanced intermediate for synthesizing libraries of potential DHFR inhibitors with improved selectivity over human folate receptors.

Quote Request

Request a Quote for 6-(Thiophen-3-ylmethyl)pyrimidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.